molecular formula C17H14O6 B593519 Sophoracarpan B CAS No. 1674359-84-2

Sophoracarpan B

Cat. No.: B593519
CAS No.: 1674359-84-2
M. Wt: 314.293
InChI Key: BARRXUGKUYTIQH-ULQDDVLXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Sophoracarpan B is typically extracted from plants like Neem or Chinese vetch. The extraction process involves using solvents such as alcohol or ether to extract the compound from the plant material. The extract is then purified through distillation, crystallization, and other purification techniques .

Industrial Production Methods: While there is limited information on large-scale industrial production methods for this compound, the extraction and purification processes used in laboratory settings can be scaled up for industrial purposes. This would involve optimizing solvent extraction, distillation, and crystallization techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: Sophoracarpan B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxidized derivatives with enhanced biological activity, while reduction can produce reduced forms with different pharmacological properties.

Scientific Research Applications

Sophoracarpan B has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Properties

IUPAC Name

(1S,12R,20S)-20-methoxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O6/c1-19-17-15-10-5-13-14(21-7-20-13)6-12(10)22-16(15)9-3-2-8(18)4-11(9)23-17/h2-6,15-18H,7H2,1H3/t15-,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BARRXUGKUYTIQH-ULQDDVLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C2C(C3=C(O1)C=C(C=C3)O)OC4=CC5=C(C=C24)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]2[C@H](C3=C(O1)C=C(C=C3)O)OC4=CC5=C(C=C24)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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